2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
This compound features a dihydroisoquinolin-1-one core substituted with a 4-fluorophenyl group at position 2 and a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl moiety at position 2. The 1,2,4-oxadiazole ring enhances metabolic stability, acting as a bioisostere for labile ester or amide groups, while the 3,4,5-trimethoxyphenyl substituent is known to facilitate interactions with biological targets such as microtubules or kinases . The 4-fluorophenyl group may improve bioavailability by modulating lipophilicity and membrane permeability.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O5/c1-32-21-12-15(13-22(33-2)23(21)34-3)24-28-25(35-29-24)20-14-30(17-10-8-16(27)9-11-17)26(31)19-7-5-4-6-18(19)20/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKJFKYSJLYHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone core.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Fluorophenyl Group
The 4-fluorophenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions. While fluorine is a poor leaving group compared to other halogens, activation via electron-withdrawing effects from the adjacent oxadiazole ring could facilitate substitution.
| Reaction Type | Conditions/Reagents | Products/Outcome | Reference |
|---|---|---|---|
| Fluorine Replacement | Strong bases (e.g., NaOH) with nucleophiles (e.g., amines, thiols) | Substituted phenyl derivatives |
Example : In structurally related compounds (e.g., thiazolidinones with fluorophenyl groups), fluorine substitution occurs with amines under basic conditions to yield aryl amine derivatives .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring is a key reactive site. Its stability and reactivity depend on the electronic environment provided by the trimethoxyphenyl substituent.
Hydrolysis
Under acidic or alkaline conditions, the oxadiazole ring can hydrolyze to form intermediate amides or carboxylic acids.
Example : Oxadiazole-containing COX-II inhibitors (e.g., ODZ5) hydrolyze in acidic media to yield urea-linked products, retaining bioactivity .
Demethylation of Methoxy Groups
The 3,4,5-trimethoxyphenyl group is susceptible to demethylation under harsh conditions, forming hydroxyl derivatives.
| Reaction Type | Conditions/Reagents | Products/Outcome | Reference |
|---|---|---|---|
| Demethylation | HBr/AcOH, 100–120°C | 3,4,5-Trihydroxyphenyl derivative |
Example : Methoxy groups in biphenyl methanone analogs undergo demethylation to yield polyphenolic compounds with enhanced antioxidant activity .
Reduction and Oxidation Reactions
The dihydroisoquinolinone moiety and oxadiazole ring participate in redox reactions.
Reduction
The ketone group in the dihydroisoquinolinone structure can be reduced to a secondary alcohol.
| Reaction Type | Conditions/Reagents | Products/Outcome | Reference |
|---|---|---|---|
| Ketone Reduction | NaBH₄ or LiAlH₄ in THF | 1-Hydroxy-1,2-dihydroisoquinoline |
Oxidation
The dihydroisoquinolinone may oxidize to a fully aromatic isoquinoline structure.
| Reaction Type | Conditions/Reagents | Products/Outcome | Reference |
|---|---|---|---|
| Aromatization | DDQ (dichlorodicyanoquinone), heat | Isoquinolin-1-one derivative |
Cross-Coupling Reactions
The oxadiazole and fluorophenyl groups enable participation in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Conditions/Reagents | Products/Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, base | Biaryl derivatives |
Example : Similar oxadiazole-thiazolidinone hybrids undergo Suzuki coupling to introduce aryl groups at the oxadiazole C5 position .
Functionalization of the Dihydroisoquinolinone Ring
The nitrogen in the dihydroisoquinolinone ring can undergo alkylation or acylation.
| Reaction Type | Conditions/Reagents | Products/Outcome | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-Substituted dihydroisoquinolinones |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with oxadiazole moieties exhibit significant anticancer properties. The incorporation of the 3,4,5-trimethoxyphenyl group enhances the compound's ability to inhibit cancer cell proliferation. For instance:
- Case Study : A derivative of this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Properties
The presence of the oxadiazole ring has been linked to antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth effectively.
- Case Study : In vitro studies showed that derivatives exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting cytochrome P450 enzymes involved in drug metabolism.
- Research Finding : Inhibition studies revealed that related compounds could modulate CYP3A4 activity, suggesting potential interactions with other therapeutic agents .
Neuroprotective Effects
Some derivatives of this compound have been investigated for their neuroprotective effects. The modulation of neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases.
- Case Study : Research demonstrated that certain analogs could enhance cognitive function in animal models of Alzheimer's disease by reducing oxidative stress .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been highlighted in recent studies. Compounds with similar structural motifs have been shown to inhibit COX enzymes effectively.
- Research Finding : A study reported significant inhibition of COX-II by related compounds with IC50 values comparable to established anti-inflammatory drugs .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of the compound suggest potential applications in organic electronics. Its ability to emit light when subjected to an electric field makes it a candidate for OLED technology.
- Research Insight : Preliminary studies indicate that derivatives can be used as emissive layers in OLEDs, providing efficient light emission and stability under operational conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Structural and Functional Insights
In contrast, the phthalazin-1-one core in introduces a larger heterocyclic system, which may alter solubility and steric interactions. Triazole-based analogs (e.g., ) exhibit sulfur-containing groups (thioether or thione), which enhance hydrogen-bonding capacity but may reduce metabolic stability compared to oxadiazoles.
Substituent Effects :
- Halogenated Aryl Groups : The 4-fluorophenyl group (target) vs. 3-methylphenyl () or 4-bromophenyl () influences lipophilicity and electronic properties. Fluorine’s electronegativity may enhance membrane permeability, while bromine increases molecular weight and steric bulk.
- 3,4,5-Trimethoxyphenyl : A recurring motif in multiple compounds (target, ), this group is associated with tubulin polymerization inhibition in anticancer research.
Biological Activity: Triazole-thione derivatives () and sulfonyl-containing analogs () show inferred antifungal/antibacterial activity, likely due to interactions with fungal cytochrome P450 enzymes.
Biological Activity
The compound 2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a synthetic derivative that exhibits significant biological activity. This article reviews its pharmacological properties, focusing on its anticancer potential and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.39 g/mol. The compound features a complex structure that includes a fluorophenyl group and a trimethoxyphenyl moiety linked via an oxadiazole ring.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it exhibits cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating key apoptotic pathways. It has been shown to increase the expression of pro-apoptotic proteins such as Bax and caspase-3 , while decreasing anti-apoptotic proteins like Bcl-2 in MDA-MB-231 breast cancer cells .
- IC50 Values : The compound demonstrated an IC50 value of approximately 38 μM against MDA-MB-231 cells, indicating substantial efficacy compared to control treatments .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 38 | Induction of apoptosis via caspase activation |
| HeLa | 34 | Increased Bax expression |
| HCT-116 | 36 | Activation of apoptotic pathways |
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties that contribute to its anticancer effects.
- PARP-1 Inhibition : It has been reported to inhibit PARP-1 with an IC50 of 0.88 μg/mL, which is crucial for DNA repair mechanisms in cancer cells .
Antibacterial Properties
In addition to its anticancer activity, the compound has shown promising antibacterial properties against various pathogens. Studies indicate significant efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 μg/mL |
| Escherichia coli | 0.25 μg/mL |
Case Studies and Research Findings
- Study on MCF-7 Cells : A study evaluated the antiproliferative effects of the compound on MCF-7 breast cancer cells using the MTT assay. The results indicated a dose-dependent decrease in cell viability, with notable morphological changes consistent with apoptosis .
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound's structure facilitates interaction with DNA and enzymes involved in the apoptotic pathway, enhancing its efficacy as a therapeutic agent .
Q & A
Q. Methodological Answer :
- Single-crystal X-ray diffraction : Essential for determining bond lengths and angles (e.g., C–N bond lengths in oxadiazole rings typically range from 1.28–1.34 Å) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for polymorphic forms .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Q. Methodological Answer :
- Functional selection : Use hybrid functionals like B3LYP with exact exchange terms to model frontier molecular orbitals (HOMO-LUMO gaps) and predict charge distribution .
- Solvent effects : Incorporate the polarizable continuum model (PCM) to simulate interactions in biological matrices .
- Validation : Compare computed vibrational frequencies (e.g., C–F stretching at ~1200 cm⁻¹) with experimental FT-IR data .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Q. Methodological Answer :
- Experimental replication : Use standardized protocols (e.g., MTT assays with triplicate measurements) to minimize batch variability .
- Structural analogs : Compare activity trends with derivatives (e.g., trimethoxyphenyl vs. dimethoxyphenyl substitutions) to identify pharmacophore requirements .
- Statistical analysis : Apply ANOVA to assess significance of differences in IC₅₀ values across cell lines .
Advanced: What experimental design principles apply to in vivo pharmacological studies?
Q. Methodological Answer :
- Randomized block design : Assign treatment groups to account for confounding variables (e.g., tumor size variability in xenograft models) .
- Dose optimization : Use factorial designs to evaluate synergistic effects with adjuvants (e.g., pharmacokinetic studies with LC-MS/MS quantification) .
- Ethical validation : Follow OECD guidelines for humane endpoints in animal trials .
Advanced: How to address discrepancies in computational vs. experimental solubility data?
Q. Methodological Answer :
- Force field refinement : Adjust partial charges in molecular dynamics simulations using experimental solubility parameters (e.g., Hansen solubility parameters) .
- Co-solvent screening : Test binary solvent systems (e.g., DMSO/PBS) to improve predictive accuracy .
- Crystallographic analysis : Identify polymorphic forms that alter solubility profiles .
Basic: What are the stability considerations for long-term storage of this compound?
Q. Methodological Answer :
- Degradation pathways : Monitor hydrolytic cleavage of the oxadiazole ring via HPLC under accelerated conditions (40°C/75% RH) .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Lyophilization : Use cryoprotectants (e.g., trehalose) for freeze-dried formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
